

Hexamethylene Triperoxide Diamine (HMTD): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

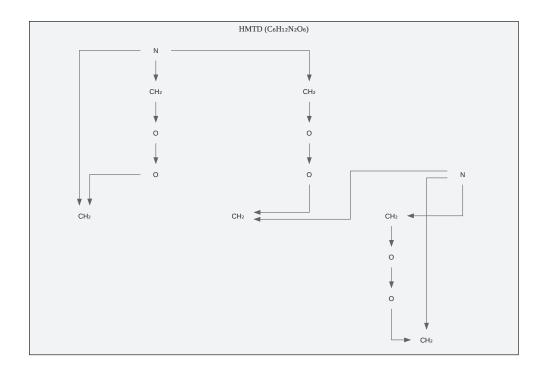
Compound of Interest		
Compound Name:	Hmetd	
Cat. No.:	B1238430	Get Quote

An In-depth Guide for Researchers and Scientists

Disclaimer: Hexamethylene triperoxide diamine (HMTD) is a highly sensitive and dangerous primary explosive. It has no commercial, industrial, or therapeutic applications.[1][2] The information provided herein is for academic and research purposes only. The synthesis and handling of HMTD should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Introduction

Hexamethylene triperoxide diamine (HMTD), first synthesized in 1885 by L. Legler, is a heterocyclic organic peroxide and a potent primary explosive.[2][3][4] Its structure is a cage-like molecule characterized by high ring strain, which contributes to its instability.[5] While historically considered for use in blasting caps due to its high initiating power and inexpensive production, its extreme sensitivity to heat, shock, friction, and static electricity, as well as its poor chemical stability, has prevented its use in any legitimate military or commercial applications.[2][4][6]


HMTD is of significant interest to the forensic and security communities due to its use in improvised explosive devices (IEDs).[7] For researchers in toxicology and drug development, understanding the metabolism and biological effects of such reactive compounds can provide insights into the broader class of organic peroxides, although HMTD itself is not a therapeutic agent. This document provides a technical summary of HMTD's synthesis, properties, decomposition, analysis, and known biological interactions.

Synthesis and Chemical Structure

HMTD is synthesized via the acid-catalyzed reaction of hexamine (hexamethylenetetramine) with hydrogen peroxide.[4][5] The most common catalyst is citric acid, which provides superior yields compared to other acids like sulfuric or acetic acid.[4][5] The reaction proceeds through the dissociation of hexamine, followed by the oxidation and cyclization process.[5][8]

The molecular structure of HMTD is a unique cage-like conformation, 3,4,8,9,12,13-Hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane. X-ray diffraction studies have confirmed that the bridgehead nitrogen atoms possess an unusual trigonal planar geometry rather than a pyramidal one, contributing to the molecule's inherent strain and sensitivity.[5]

Click to download full resolution via product page

Figure 1. Chemical Structure of HMTD.

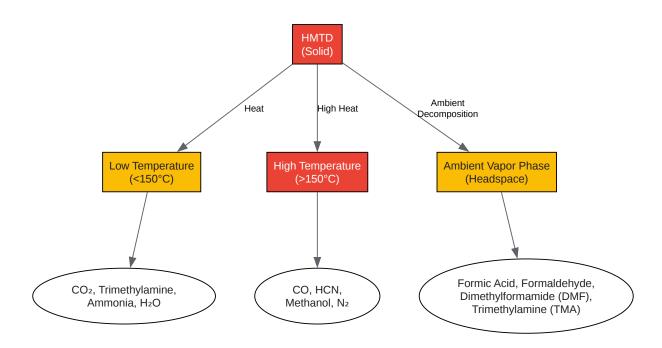
Physicochemical and Explosive Properties

HMTD is a white crystalline solid that is insoluble in water and most common organic solvents. [3][6] It is highly sensitive to external stimuli. Its sensitivity is further increased by exposure to

UV light or contact with metals.[3] When pure and free of acids or bases, it is chemically more stable than acetone peroxide and does not sublime as readily.[3]

Table 1: Physicochemical and Explosive Properties of HMTD

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₁₂ N ₂ O ₆	[3]
Molar Mass	208.17 g/mol	[3][4]
Appearance	White crystalline solid	[4][6]
Density	0.88 g/cm³ (loose powder) to 1.57 g/cm³ (crystal)	[3][4]
Decomposition Temp.	Starts at 75 °C	[3][4]
Spontaneous Ignition	133 °C	[4]
Solubility	Insoluble in water, acetone, chloroform, diethyl ether. Slightly soluble in THF, ethanol.	[3][6]
Vapor Pressure	Very low	[9][10]
Detonation Velocity	4,511 - 7,777 m/s (density dependent)	[3][4]
Energy of Explosion	~5612 kJ/kg	[4]


| Sensitivity | High sensitivity to shock, friction, heat, and static electricity. |[1][4] |

Decomposition Pathways

HMTD is thermally unstable and begins to decompose even at ambient temperatures, a process accelerated by humidity, acids, and bases.[5][10][11] The decomposition process is complex and can follow different pathways depending on the conditions.

- Low Temperature (<150 °C): The decomposition is a first-order reaction, producing approximately 2 moles of gas per mole of HMTD. The primary gaseous product is carbon dioxide (CO₂), along with trimethylamine and ammonia.[6][10] The presence of trimethylamine gives decomposing HMTD a characteristic "fishy" odor.[1][10]
- High Temperature (>150 °C): The decomposition becomes nearly instantaneous. The main carbonaceous product shifts from CO₂ to carbon monoxide (CO), and gas production more than doubles.[6][10]
- Vapor Phase: The headspace above solid HMTD contains a mixture of volatile decomposition products. These include formic acid, formaldehyde, formamide, dimethylformamide (DMF), and trimethylamine (TMA).[9] The composition of this vapor signature changes with the age of the sample, synthesis method, and storage conditions.[9]

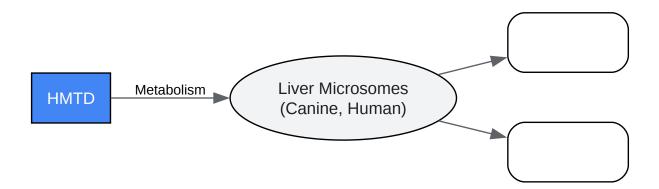
Click to download full resolution via product page

Figure 2. Simplified Decomposition Pathways of HMTD.

Analytical Methodologies

Due to its thermal lability and low vapor pressure, the direct detection of HMTD can be challenging.[7][9] Analysis often relies on detecting the intact molecule under controlled conditions or identifying its more volatile decomposition products.

- Mass Spectrometry (MS):
 - GC/MS: Gas Chromatography-Mass Spectrometry is used to detect volatile decomposition products.[12] Direct analysis of HMTD requires a low injector temperature (e.g., 150°C) to prevent on-column decomposition.[7] Headspace analysis using Solid Phase Microextraction (SPME) coupled with GC/MS is effective for analyzing the vapor signature.
 [7]
 - LC/MS: Liquid Chromatography-Mass Spectrometry with atmospheric pressure chemical ionization (APCI) can be used for identifying HMTD in solution.[5][7]
 - DART-MS: Direct Analysis in Real Time Mass Spectrometry can detect intact HMTD with little to no sample preparation and minimal heating.[13]
 - OACI-TOF-MS: Open-Air Chemical Ionization Time-of-Flight Mass Spectrometry has been shown to detect the molecular ion (m/z 209 [M+H]+) even at high temperatures.[11][12]
- Spectroscopy:
 - Raman Spectroscopy: This technique is well-suited for HMTD detection, providing a
 distinct peak around 876 cm⁻¹ corresponding to the O-O stretching mode.[14][15]
 - Infrared (IR) Spectroscopy: IR can also identify HMTD, with characteristic peaks in the fingerprint region corresponding to C-O and CH₂ modes.[14]
- Other Techniques:
 - Ion Mobility Spectrometry (IMS): Used in security screening to detect trace particles of HMTD or its vapor components.[10][16]



 Nuclear Quadrupole Resonance (NQR): HMTD has a unique ¹⁴N NQR frequency signature around 4 MHz that can be used for remote detection.[17]

Toxicology and Metabolism

While not a pharmaceutical agent, understanding the biological fate of HMTD is relevant for assessing exposure risks for law enforcement and forensic personnel. Studies on its metabolism and toxicity are limited.

- Metabolism: In vitro studies using canine and human liver microsomes have shown that HMTD is rapidly metabolized.[18] Two potential metabolites have been identified: tetramethylene diperoxide diamine alcohol aldehyde (TMDDAA) and tetramethylene peroxide diamine dialcohol dialdehyde (TMPDDD).[18][19]
- Blood Stability: HMTD degrades rapidly in both canine and human blood.[18][19]
- Toxicity: Studies using canine and human hepatocytes indicated minimal cell death upon exposure to HMTD, suggesting low direct cytotoxicity in these models.[18][20] However, given its reactive peroxide nature, the potential for oxidative stress and other cellular damage warrants further investigation.

Click to download full resolution via product page

Figure 3. In Vitro Metabolism of HMTD.

Experimental Protocols

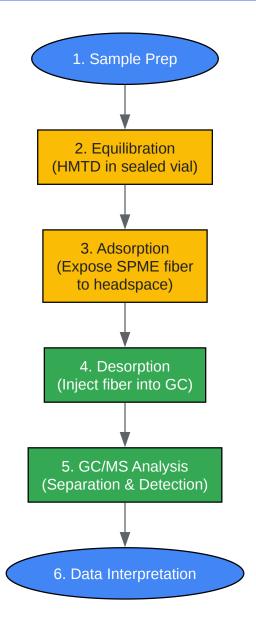
The following are summarized experimental protocols based on published literature. Extreme caution is advised.

- Reagents: Hexamine, hydrogen peroxide (30-50% w/w), anhydrous citric acid, distilled water, methanol.
- Equipment: Beaker, magnetic stirrer, ice bath, vacuum filtration apparatus (non-metal), filter paper.

Procedure:

- Dissolve hexamine (e.g., 14 g) in hydrogen peroxide (e.g., 45 mL, 30%) in a beaker placed in an ice bath, maintaining the temperature at or below 10 °C.
- Slowly add finely powdered citric acid (e.g., 21 g) to the stirring solution over an extended period, ensuring the temperature remains low.[3]
- Continue stirring in the ice bath for several hours (e.g., 3-4 hours) after the addition is complete.[3][5]
- Allow the mixture to warm to room temperature and let it stand for several more hours,
 during which a white crystalline precipitate of HMTD will form.[3][5]
- Collect the precipitate by vacuum filtration. Use only non-metal equipment.
- Wash the crude product thoroughly with excess distilled water to remove residual acid, followed by a wash with cold methanol to aid drying.[3][5]
- Air-dry the product in a safe, remote location, spread thinly on filter paper. Do not use heat to dry the product. The final product must be stored cold and free of acid to minimize decomposition.[5]
- Objective: To analyze the volatile decomposition products in the headspace of a solid HMTD sample.
- Equipment: GC/MS system, headspace vials, SPME fiber assembly (e.g., PDMS/DVB).

Foundational & Exploratory



• Procedure:

- Place a small, known amount of solid HMTD into a headspace vial.
- Seal the vial and allow it to equilibrate at a controlled temperature (e.g., ambient temperature, 22°C) for a set time (e.g., 10-60 minutes).
- Expose the SPME fiber to the vial's headspace for a defined period to adsorb the volatile organic compounds (VOCs).
- Retract the fiber and immediately introduce it into the heated injector port of the GC/MS.
- Desorb the analytes from the fiber onto the GC column. A typical injector temperature is
 150°C to prevent thermal degradation of any intact HMTD that may be present.[7]
- Run a suitable GC temperature program to separate the compounds (e.g., hold at 80°C, ramp at 10°C/min to 150°C, then ramp at 18°C/min to 250°C).[7]
- Acquire mass spectra and identify compounds by comparing them to spectral libraries.
 Common analytes include trimethylamine, dimethylformamide, formaldehyde, and formic acid.[9]

Click to download full resolution via product page

Figure 4. Experimental Workflow for Headspace SPME-GC/MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. dni.gov [dni.gov]

Foundational & Exploratory

- 2. HMTD, What is HMTD? About its Science, Chemistry and Structure [3dchem.com]
- 3. Hexamethylene triperoxide diamine Sciencemadness Wiki [sciencemadness.org]
- 4. Hexamethylene triperoxide diamine Wikipedia [en.wikipedia.org]
- 5. scholars.huji.ac.il [scholars.huji.ac.il]
- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. "Synthesis and Degradation of Hexamethylene Triperoxide Diamine (HMTD)" by Jimmie
 C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry analysis of hexamethylene triperoxide diamine by its decomposition products [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection of the Peroxide Explosives TATP and HMTD | JEOL Resources [jeolusa.com]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. Spect homepage [sas.upenn.edu]
- 16. Detection of Triacetone Triperoxide (TATP) and Hexamethylene Triperoxide Diamine (HMTD) from the Gas Phase with Differential Ion Mobility Spectrometry (DMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2008054491A2 Detection of hexamethylene triperoxide diamine by nitrogen-14 magnetic resonance Google Patents [patents.google.com]
- 18. In vitro metabolism of HMTD and blood stability and toxicity of peroxide explosives (TATP and HMTD) in canines and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Hexamethylene Triperoxide Diamine (HMTD): A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1238430#what-is-hexamethylene-triperoxide-diamine-hmtd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com